Product packaging for adenosine-3'-13C(Cat. No.:CAS No. 714950-53-5)

adenosine-3'-13C

Cat. No.: B583449
CAS No.: 714950-53-5
M. Wt: 268.237
InChI Key: OIRDTQYFTABQOQ-JUUGEQNTSA-N
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Description

Historical Development and Significance of ¹³C-Labeled Tracers in Systems Biology

The concept of using tracers to study metabolism is not new, with early studies relying on radioisotopes like Carbon-14 (¹⁴C). bohrium.com These radioisotopic methods were pivotal in elucidating fundamental biochemical pathways, such as the citric acid cycle and photosynthesis. bohrium.com However, the inherent risks associated with radioactivity limited their application, particularly in human studies. bohrium.com

The development and refinement of analytical technologies, especially mass spectrometry and NMR, paved the way for the widespread use of stable isotopes. Carbon-13 (¹³C) has become particularly prominent due to its natural abundance, chemical stability, and biological safety. researchgate.net The shift towards ¹³C-MFA marked a significant advancement, allowing for safer and more complex experimental designs to probe metabolic systems. nih.gov In systems biology, ¹³C tracers are used to understand how entire metabolic networks respond to genetic mutations or environmental changes. nih.gov This systems-level perspective is crucial for identifying metabolic bottlenecks in biotechnological applications or understanding the metabolic reprogramming that occurs in diseases like cancer. nih.govvanderbilt.edu

Rationale for Site-Specific ¹³C-Isotopic Labeling in Nucleosides for Metabolic Investigations

The choice of isotopic tracer is a critical aspect of experimental design, as it largely determines the precision with which metabolic fluxes can be estimated. nih.govnih.gov While uniformly labeled tracers (where all carbons are ¹³C) are useful, site-specific or positionally labeled tracers, where only one or a few specific atoms in a molecule are labeled, enable more focused analyses of particular reactions or pathways. nih.gov Different labeling patterns from specifically designed tracers can provide unique information. For example, in studies of central carbon metabolism, [1,2-¹³C₂]glucose is highly effective for analyzing the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is preferred for investigating the tricarboxylic acid (TCA) cycle. nih.govnih.gov

This principle extends to the study of nucleoside metabolism. Nucleosides like adenosine (B11128) consist of a nucleobase (adenine) and a five-carbon sugar (ribose). mdpi.com These two components can be involved in distinct but interconnected metabolic pathways, including de novo synthesis, salvage pathways, and energy metabolism. Labeling a specific position, such as the 3'-carbon of the ribose moiety in adenosine (adenosine-3'-¹³C), allows researchers to specifically track the fate of the ribose sugar. This is crucial for distinguishing the metabolism of the sugar component from that of the adenine (B156593) base. For instance, observing the incorporation of the ¹³C label from adenosine-3'-¹³C into other molecules can reveal the extent to which the ribose is recycled through the nucleoside salvage pathway or catabolized for other biosynthetic processes, providing a granular view that would be lost with a uniformly labeled tracer. biorxiv.org

Data Tables

Table 1: Examples of Site-Specific ¹³C Glucose Tracers and Their Primary Applications in Metabolic Flux Analysis. This table illustrates how labeling different carbon positions on a single substrate (glucose) can be used to probe distinct metabolic pathways.

Tracer NameLabeled Position(s)Primary Pathway(s) InvestigatedRationale
[1-¹³C]glucose Carbon 1Pentose Phosphate Pathway (PPP)The C1 of glucose is lost as ¹³CO₂ in the oxidative PPP, allowing for measurement of pathway activity.
[2-¹³C]glucose Carbon 2Glycolysis, Pentose Phosphate PathwayProvides precise estimates for glycolytic fluxes and PPP activity. nih.gov
[3-¹³C]glucose Carbon 3Pyruvate (B1213749) Oxidation, TCA CycleThis tracer provides information on the fate of pyruvate through the TCA cycle. nih.gov
[1,2-¹³C₂]glucose Carbons 1 and 2Pentose Phosphate Pathway, GlycolysisOffers the most precise estimates for fluxes in the PPP and glycolysis. nih.govnih.gov

Table 2: Hypothetical Fate of Adenosine-3'-¹³C in Cellular Metabolism. This table provides a conceptual overview of how the ¹³C label from adenosine-3'-¹³C could be traced into downstream metabolites, indicating the activity of specific metabolic routes.

Observed Labeled MetaboliteMetabolic Pathway ImplicatedInterpretation
¹³C-labeled Ribose-5-phosphate (B1218738) Nucleoside Salvage PathwayIndicates that adenosine was catabolized by a nucleoside phosphorylase, releasing the ribose moiety which was then phosphorylated.
¹³C-labeled Glycolytic Intermediates Pentose Phosphate Pathway (non-oxidative branch)Suggests that the salvaged ribose-5-phosphate entered central carbon metabolism via the non-oxidative PPP.
¹³C-labeled Uridine Triphosphate (UTP) Ribose Recycling / InterconversionDemonstrates that the ribose from adenosine was recycled and used for the synthesis of pyrimidine nucleotides.
No ¹³C label in Adenine Distinction of Base vs. Sugar MetabolismConfirms that under the observed conditions, the adenine base was not synthesized from the ribose backbone, highlighting the distinct fates of the two components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B583449 adenosine-3'-13C CAS No. 714950-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(413C)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-JUUGEQNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([13C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Enrichment Strategies for Adenosine 3 13c Analogs

Chemical and Chemoenzymatic Synthetic Approaches for 3'-¹³C Incorporation

The synthesis of adenosine-3'-¹³C hinges on the availability of a ribose precursor specifically labeled at the C3 position. The general strategy involves the chemical or chemoenzymatic synthesis of D-ribose-3-¹³C, followed by its coupling to an appropriate adenine (B156593) derivative and subsequent deprotection to yield the target nucleoside.

Chemical Synthesis of the Labeled Ribose Precursor: The synthesis of specifically labeled monosaccharides like D-ribose-3-¹³C can be a multi-step process. While detailed synthetic routes for D-ribose specifically labeled at the 3-position are not extensively documented in readily available literature, the general principles of carbohydrate chemistry are applied. These syntheses often start from smaller, commercially available ¹³C-labeled building blocks. The construction of the five-carbon ribose backbone with the ¹³C isotope at the desired position requires a series of stereocontrolled reactions.

Coupling of Labeled Ribose with Adenine: Once the 3-¹³C-labeled ribose derivative is synthesized and appropriately protected, it is coupled with a protected adenine base. A common method for this N-glycosidic bond formation is the Vorbrüggen glycosylation, which involves reacting a protected ribofuranosyl acetate (B1210297) or halide with a silylated nucleobase in the presence of a Lewis acid catalyst.

Chemoenzymatic Approaches: Chemoenzymatic methods offer an alternative and often more efficient route to labeled nucleosides. These strategies combine chemical synthesis to produce the labeled precursor with enzymatic reactions for the key bond-forming steps. For instance, a chemically synthesized 3-¹³C-ribose could be enzymatically phosphorylated to produce 3-¹³C-ribose-5-phosphate. This intermediate can then be utilized in cellular or cell-free systems that biosynthesize nucleotides. wikipedia.org

Enzymes such as nucleoside phosphorylases can also be employed in a salvage pathway approach. In such a system, a labeled ribose-1-phosphate (B8699412) could be coupled with adenine to form adenosine (B11128). The specificity of enzymes often ensures the correct stereochemistry of the glycosidic bond, which can be a challenge in purely chemical syntheses.

A general chemoenzymatic pathway can be summarized in the following steps:

Chemical synthesis of D-ribose-3-¹³C.

Enzymatic phosphorylation of D-ribose-3-¹³C to yield ribose-1-phosphate-3-¹³C or ribose-5-phosphate-3-¹³C.

Enzymatic coupling of the labeled ribose phosphate (B84403) with adenine or a related purine (B94841) base to form adenosine-3'-¹³C.

Methodologies for Verifying Positional Isotopic Enrichment

Confirming the precise location and extent of isotopic labeling is critical. The primary analytical techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for determining the position of isotopic labels. In the case of adenosine-3'-¹³C, ¹³C NMR spectroscopy provides direct evidence of enrichment. The carbon atom at the 3'-position of the ribose ring will exhibit a significantly enhanced signal compared to the natural abundance ¹³C signals of the other carbon atoms in the molecule.

Furthermore, heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to confirm the position of the label. These 2D NMR techniques show correlations between the ¹³C nucleus and attached or nearby protons. For adenosine-3'-¹³C, an HSQC experiment would show a strong correlation between the C3' carbon and the H3' proton. HMBC experiments could further confirm connectivity to neighboring protons (H2' and H4'), definitively establishing the label's position. The chemical shift of the ¹³C-labeled carbon will also be characteristic of its specific chemical environment. hmdb.cachemicalbook.comchemicalbook.com

TechniqueObserved InteractionPurpose
¹³C NMREnhanced signal for C3'Direct detection of ¹³C enrichment at the 3'-position.
¹H-¹³C HSQCCorrelation between C3' and H3'Confirms the direct bond between the labeled carbon and its attached proton.
¹H-¹³C HMBCCorrelations between C3' and H2'/H4'Provides through-bond connectivity information to neighboring protons, confirming the position within the ribose ring.

Tandem mass spectrometry (MS/MS) can provide further structural information that supports the position of the label. The fragmentation pattern of adenosine typically involves the cleavage of the glycosidic bond, resulting in ions corresponding to the adenine base and the ribose sugar. und.edumdpi.com By analyzing the masses of the fragment ions, one can determine if the ¹³C label is on the ribose moiety. For instance, the precursor ion of adenosine-3'-¹³C would have an m/z of 269.09 (for the [M+H]⁺ ion), and upon fragmentation, the ion corresponding to the ribose fragment would show a mass increase of one unit compared to the unlabeled fragment. und.edumdpi.com

IonExpected m/z (Unlabeled Adenosine [M+H]⁺)Expected m/z (Adenosine-3'-¹³C [M+H]⁺)Inference
Precursor Ion268.10269.09Confirms overall ¹³C incorporation.
Adenine Fragment136.06136.06Indicates the label is not on the adenine base.
Ribose Fragment133.04134.03Confirms the label is within the ribose moiety.

Considerations for Precursor Selection and Design in ¹³C-Adenosine Biosynthesis Studies

The use of adenosine-3'-¹³C in metabolic flux analysis (¹³C-MFA) requires careful consideration of the precursor molecules used to introduce the label into a biological system. nih.govd-nb.info The goal is to trace the flow of the ¹³C atom through metabolic pathways.

Choice of Labeled Precursor: The most direct precursor for the ribose moiety of adenosine in many organisms is glucose. wikipedia.org Therefore, to achieve labeling at the 3'-position of adenosine's ribose, one would ideally use glucose that is specifically labeled at a position that will be converted to the C3 of ribose. The pentose (B10789219) phosphate pathway (PPP) is the primary route for ribose-5-phosphate (B1218738) synthesis from glucose. Understanding the carbon atom rearrangements in the PPP is crucial for predicting the labeling pattern of the resulting ribose.

For example, the carbon atoms of glucose are mapped to the carbon atoms of ribose-5-phosphate in a complex manner depending on whether the oxidative or non-oxidative phase of the PPP is more active. This complexity means that simply using a singly labeled glucose, such as [3-¹³C]glucose, may not result in exclusive or even primary labeling at the 3'-position of the ribose in adenosine.

Metabolic Network and Flux Considerations: The choice of precursor must be made in the context of the specific metabolic network of the organism or cell type under study. mdpi.com The relative activities of glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle will all influence the distribution of the ¹³C label. nih.gov

For instance, in some systems, carbon from other sources, such as gluconeogenic precursors, can be incorporated into the ribose backbone. Therefore, a comprehensive understanding of the central carbon metabolism is necessary to design an effective labeling experiment with adenosine-3'-¹³C as a target for analysis.

Design of Precursor for Targeted Labeling: To achieve more targeted labeling at the 3'-position of the ribose in adenosine, researchers may need to use more complex, specifically labeled precursors. While D-ribose-3-¹³C itself could be supplied to some cell cultures, its uptake and incorporation can be variable. medchemexpress.com Alternatively, advanced metabolic engineering techniques could be used to create strains of microorganisms that are deficient in certain pathways, thereby directing the metabolic flux of a labeled precursor more predictably.

The design of the labeling strategy should also consider the analytical methods that will be used to measure the isotopic enrichment. The specific labeling pattern of the precursor will determine the isotopomer distribution of the downstream metabolites, which is the data used to calculate metabolic fluxes.

Experimental Paradigms for Utilizing Adenosine 3 13c As a Metabolic Tracer

Application Protocols in In Vitro Cellular and Organoid Systems

In vitro systems offer a controlled environment to dissect cellular metabolism with high precision. The use of adenosine-3'-13C in these models allows for the detailed tracking of adenosine (B11128) metabolism and its contribution to downstream pathways.

Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone technique for quantifying intracellular reaction rates. d-nb.infonih.govnsf.govresearchgate.net In this context, cultured cell lines and primary cells are incubated with media containing this compound. After a designated period, cellular metabolites are extracted and their isotopic labeling patterns are analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The protocol generally involves:

Cell Seeding and Growth: Cells are cultured to a desired confluence in standard growth media.

Isotope Labeling: The standard medium is replaced with a medium containing a known concentration of this compound. The duration of labeling is critical and needs to be optimized to achieve isotopic steady state for the metabolites of interest. d-nb.info

Metabolite Extraction: Following labeling, the medium is removed, and cells are rapidly quenched to halt metabolic activity. Intracellular metabolites are then extracted using appropriate solvent systems.

Analytical Measurement: The isotopic enrichment in downstream metabolites, such as nucleotides, amino acids, and TCA cycle intermediates, is measured.

Flux Calculation: The measured labeling patterns, along with other metabolic data like uptake and secretion rates, are used in computational models to estimate metabolic fluxes. researchgate.net

Recent studies have utilized 13C-labeled adenosine to investigate its role as a carbon source for the tricarboxylic acid (TCA) cycle in trophoblast cells. nih.gov These experiments revealed that adenosine can supplement carbon sources into the metabolic flux, highlighting its dual role in cellular energetics. nih.gov

Table 1: Example Data from a Metabolic Flux Study in Cultured Cells using this compound

MetaboliteIsotopic Enrichment (%) from this compoundInferred Pathway Activity
ATP (Ribose moiety)85 ± 5High flux through pentose (B10789219) phosphate (B84403) pathway and nucleotide synthesis
Glutamate15 ± 3Contribution of adenosine-derived carbon to the TCA cycle
Lactate5 ± 1Minor contribution to glycolytic end products

This table is illustrative and values are hypothetical.

Three-dimensional (3D) cell cultures and organoids more closely mimic the in vivo microenvironment, offering a more physiologically relevant context for metabolic studies. biorxiv.org Tracing experiments with this compound in these models can provide insights into metabolic heterogeneity and cell-cell interactions within a tissue-like structure.

The experimental workflow is similar to that for 2D cultures but requires modifications to account for the 3D structure:

Culture and Labeling: Organoids are cultured in a matrix (e.g., Matrigel) and supplied with medium containing this compound. Diffusion of the tracer into the organoid must be considered.

Harvesting and Extraction: Harvesting organoids from the matrix and subsequent metabolite extraction can be more challenging than with monolayer cultures.

Analysis: Analytical techniques must be sensitive enough to detect labeled metabolites from the smaller cell numbers often present in organoid cultures.

These models are particularly valuable for studying the metabolism of complex tissues and disease states, where metabolic reprogramming is a key feature.

Methodological Implementation in Ex Vivo and Isolated Organ Preparations

Ex vivo systems, such as isolated perfused organs and tissue slices, bridge the gap between in vitro and in vivo studies, allowing for the investigation of tissue-specific metabolism in a controlled setting. nih.gov

Isolated organ perfusion allows for the maintenance of an organ's viability and function outside the body. By perfusing the organ with a solution containing this compound, researchers can study its metabolism in a dynamic and controlled manner.

A typical protocol involves:

Organ Isolation: The organ of interest (e.g., heart, liver, kidney) is surgically removed and connected to a perfusion apparatus.

Perfusion with Tracer: The organ is perfused with an oxygenated physiological solution containing nutrients and this compound.

Sample Collection: Perfusate samples are collected over time to measure the uptake of the tracer and the release of labeled metabolites.

Tissue Analysis: At the end of the experiment, the organ is freeze-clamped, and tissue extracts are analyzed for isotopic enrichment in intracellular metabolites.

Studies using isolated perfused rat hearts have investigated the metabolic effects of adenosine on substrate utilization, demonstrating its influence on both glucose and fatty acid oxidation. nih.gov While these studies did not specifically use this compound, they highlight the utility of this experimental system for studying adenosine metabolism. More recent work has utilized 13C-labeled glucose in perfused human kidneys to describe de novo metabolism before transplantation. nih.gov

Precision-cut tissue slices maintain the cellular architecture and intercellular interactions of the native tissue, making them a valuable tool for metabolic research. nih.govrug.nlpsu.ac.th Incubating these slices in a medium containing this compound allows for the assessment of localized metabolic activities.

The methodology includes:

Slice Preparation: Thin, uniform slices are prepared from fresh tissue using a specialized slicer. rug.nlpsu.ac.th

Incubation: Slices are incubated in a well-oxygenated medium containing this compound for a defined period.

Metabolite Analysis: After incubation, both the tissue slices and the incubation medium are collected for metabolite extraction and analysis of isotopic labeling.

This technique has been widely used to study the metabolism of various tissues, including the liver, brain, and kidney. rug.nlresearchgate.net For example, studies on brain slices using 13C-labeled substrates have provided insights into neuronal and glial metabolism. researchgate.net

Table 2: Representative Findings from Tissue Slice Experiments with a 13C-Labeled Tracer

Tissue TypeLabeled SubstrateKey Labeled MetabolitesMetabolic Pathway Investigated
Liver[U-13C]GlucoseGlycogen, Lactate, TCA IntermediatesGluconeogenesis, Glycolysis, TCA Cycle
Brain[1,2-13C]AcetateGlutamate, GABAGlial TCA Cycle Activity
Heart[U-13C]PalmitateCO2, TCA IntermediatesFatty Acid Oxidation

This table is based on general findings in the field and does not specifically represent studies using this compound, for which specific data is less prevalent in the provided search results.

In Vivo Animal Model Applications for Whole-Organism Metabolic Tracing

In vivo metabolic tracing using stable isotopes provides a holistic view of metabolism within a living organism, capturing the complex interplay between different organs and tissues. nih.govnih.gov Administering this compound to animal models allows for the tracking of its distribution and metabolic fate throughout the body.

The general approach involves:

Tracer Administration: this compound can be administered through various routes, including intravenous infusion, oral gavage, or incorporation into the diet. nih.govbiorxiv.org

Time-Course Sampling: Blood, urine, and tissue samples can be collected at different time points to monitor the appearance and turnover of labeled metabolites.

Tissue-Specific Analysis: At the end of the study, various organs are harvested to determine the tissue-specific distribution of the 13C label.

This approach has been instrumental in understanding systemic metabolic diseases and the metabolic adaptations of tumors in their native environment. nih.govkuleuven.be For instance, in vivo tracing studies have shown differences in the labeling patterns of adenosine between cultured cells and tumors in mice, highlighting the influence of the tumor microenvironment on metabolism. biorxiv.org A study demonstrated that while [U-13C]-glutamine did not lead to significant labeling of adenosine in cultured cells, adenosine M+1 was detected in sarcomas from mice infused with the tracer, suggesting the in vivo utilization of 13CO2 in purine (B94841) biosynthesis. biorxiv.orgresearchgate.net

Table 3: Comparison of In Vitro and In Vivo Labeling of Adenosine

TracerExperimental SystemLabeled Adenosine SpeciesKey Finding
[U-13C]-GlutamineCultured Sarcoma CellsNo significant labelingLimited de novo purine synthesis from glutamine-derived carbon in vitro.
[U-13C]-GlutamineSarcoma-bearing MiceM+1 AdenosineIn vivo utilization of 13CO2 from glutamine metabolism for purine biosynthesis. biorxiv.orgresearchgate.net
[U-13C]-GlucoseCultured Sarcoma CellsM+5 AdenosineLabeling of the ribose moiety via the pentose phosphate pathway. biorxiv.orgresearchgate.net
[U-13C]-GlucoseSarcoma-bearing MiceM+1 and M+5 AdenosineIn vivo labeling of both the ribose and the purine ring. biorxiv.org

Data adapted from studies on 13C tracer analysis in sarcoma models. biorxiv.orgresearchgate.net

Non-Invasive Longitudinal Tracing Approaches

Non-invasive longitudinal tracing methods allow for the real-time monitoring of metabolic fluxes and pathway activities within a living system over time. These approaches are invaluable for understanding the dynamic nature of metabolism without the need for terminal procedures. The primary technique employed for this purpose is Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. nih.govudel.edu

In a typical experimental setup, this compound is introduced to a biological system, such as cultured cells or a whole organism. The 13C nucleus has a distinct magnetic moment that can be detected by NMR. udel.edu By acquiring 13C NMR spectra at various time points, researchers can track the appearance and disappearance of the 13C signal from this compound and its subsequent incorporation into downstream metabolites. creative-proteomics.com

For instance, as the adenosine molecule is metabolized, the 13C label can be traced into various components of the purine salvage pathway or other interconnected metabolic networks. The chemical shift of the 13C nucleus is sensitive to its local chemical environment, meaning that the 13C label on different molecules will produce signals at different frequencies in the NMR spectrum. udel.edu This allows for the identification and quantification of metabolites that have been synthesized using the carbon backbone of the administered adenosine tracer.

Key Research Findings from Non-Invasive Tracing:

Dynamic Flux Measurement: 13C NMR allows for the quantification of metabolic flux through specific pathways in real-time. By observing the rate at which the 13C label from this compound is incorporated into products, researchers can calculate the velocity of enzymatic reactions.

Pathway Identification: The appearance of the 13C label in specific metabolites confirms the activity of the metabolic pathways connecting them. This can be used to map active metabolic networks under different physiological or pathological conditions. nih.gov

Cellular Energetics: The metabolism of adenosine is closely linked to the energy status of the cell. Tracing the fate of the ribose moiety can provide insights into pentose phosphate pathway activity and its connection to nucleotide synthesis and cellular redox balance.

Table 1: Representative Data from a Longitudinal 13C NMR Study

This interactive table illustrates hypothetical data tracking the 13C enrichment in key metabolites over time following the introduction of this compound.

Time Point (Hours)This compound (% Enrichment)Inosine-3'-13C (% Enrichment)Hypoxanthine (Derived from 13C-Ribose) (% Enrichment)
010000
185122
4503510
12154025
2452040

Terminal Tissue Sampling and Isotopic Analysis

In contrast to non-invasive methods, terminal tissue sampling provides a detailed, high-resolution snapshot of the metabolic state at a specific endpoint. This approach involves administering this compound to a biological system for a defined period, after which tissues or cells are harvested. The metabolites are then extracted and analyzed using highly sensitive analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). mdpi.comund.edu

Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). mdpi.com The incorporation of a 13C atom into adenosine increases its molecular weight by one atomic mass unit compared to the naturally abundant 12C version. und.edu This mass difference allows the mass spectrometer to distinguish between the labeled (tracer-derived) and unlabeled (endogenous) pools of adenosine and its metabolites. mdpi.comund.edu

The experimental workflow typically involves:

Sample Collection: Tissues, cells, or biofluids are rapidly collected and flash-frozen to halt metabolic activity.

Metabolite Extraction: Polar and non-polar metabolites are extracted from the samples using appropriate solvent systems.

LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and then ionized and detected by a mass spectrometer. The instrument measures the relative abundance of different mass isotopologues (molecules that differ only in their isotopic composition) for each metabolite of interest. nih.gov

This detailed isotopic enrichment data is then used in 13C-Metabolic Flux Analysis (13C-MFA) to provide a quantitative map of metabolic pathway activities. creative-proteomics.comethz.ch

Key Research Findings from Terminal Isotopic Analysis:

Precise Quantification: LC-MS offers exceptional sensitivity and specificity for quantifying the concentration of adenosine and its catabolites. Using 13C-labeled adenosine as an internal standard allows for highly accurate measurements by correcting for sample loss during preparation. mdpi.comund.eduuni-konstanz.de

Metabolite Fate Mapping: This method can precisely determine the extent to which the 13C label from this compound has been incorporated into a wide range of downstream metabolites, including inosine (B1671953), hypoxanthine, xanthine, and even components of the TCA cycle or newly synthesized nucleic acids. mdpi.comnih.gov

Comparative Metabolomics: By comparing the isotopic enrichment patterns in tissues from different experimental groups (e.g., healthy vs. disease models), researchers can identify specific metabolic pathways that are altered.

Table 2: Example Mass Isotopologue Distribution in Liver Tissue after this compound Tracing

This interactive table shows hypothetical mass isotopologue distribution (MID) for adenosine and its downstream catabolites, as would be determined by mass spectrometry. M+0 represents the unlabeled metabolite, while M+1 represents the metabolite containing one 13C atom from the tracer.

MetaboliteM+0 Abundance (%)M+1 Abundance (%)
Adenosine65.434.6
Inosine82.117.9
Hypoxanthine91.38.7
Xanthine95.84.2

Sample Preparation and Analytical Workflows for Adenosine 3 13c Tracing Studies

Comprehensive Metabolite Extraction Methodologies for Isotopic Analysis

The initial step in any isotopic tracing study is the efficient extraction of metabolites from the biological sample. For adenosine-3'-¹³C, which is a polar metabolite, specific extraction protocols are necessary to ensure high recovery and preserve the isotopic enrichment.

General Principles of Isotopic Metabolite Extraction: Metabolic tracing studies necessitate extraction methods that rapidly halt metabolic activity to prevent isotopic scrambling or dilution. This is typically achieved through rapid quenching, often by plunging samples into liquid nitrogen or immersing them in ice-cold solvents nih.govmdpi.comucla.eduacs.orgnih.gov. Following quenching, metabolites are solubilized using appropriate solvent systems. The choice of solvent is critical, as it must effectively extract polar metabolites like adenosine (B11128) and its derivatives while being compatible with downstream analytical techniques, particularly mass spectrometry researchgate.netresearchgate.net. The use of stable isotope-labeled internal standards, such as fully ¹³C-labeled cellular extracts or specific ¹³C-labeled adenosine analogs, is paramount for quantitative analysis via Isotope Dilution Mass Spectrometry (IDMS) nih.govmdpi.comsciex.com. These standards help correct for variations in extraction efficiency and instrument response.

The extraction of polar metabolites, including nucleosides like adenosine, requires careful consideration of solvent polarity and quenching efficiency.

Quenching: To maintain the isotopic composition of metabolites, cellular or tissue samples are rapidly frozen, typically by immersion in liquid nitrogen or by adding pre-chilled extraction solvents nih.govmdpi.comucla.eduacs.orgnih.gov. This process arrests metabolic enzymes, preventing further transformation or dilution of the ¹³C label.

Extraction Solvents: A variety of solvent mixtures are commonly employed for extracting polar metabolites. These often include combinations of organic solvents and water to ensure efficient dissolution of polar compounds.

Mixtures of acetonitrile, methanol (B129727), and water (e.g., 2:2:1 v/v/v) are frequently used, often at sub-zero temperatures to aid in quenching and extraction nih.govmdpi.com.

Methanol-water mixtures are also effective for general polar metabolite extraction researchgate.netresearchgate.net.

For cell cultures, extraction may involve scraping cells followed by immediate addition of cold solvents like 80% methanol ucla.eduacs.org.

Biphasic solvent systems, such as methanol-chloroform-water, can be used to simultaneously extract polar metabolites into the aqueous phase while separating lipids into the organic phase nih.govplos.org.

Table 1: Common Solvent Systems for Polar Metabolite Extraction in Isotopic Tracing

Solvent System (v/v/v)Primary Use/NotesReference(s)
Acetonitrile:Methanol:Water (2:2:1)Effective for polar metabolites; often used with cold quenching. nih.govmdpi.com
Methanol:WaterGeneral polar metabolite extraction. researchgate.netresearchgate.net
80% Methanol (-70°C)Used for cell lysis and extraction, ensuring rapid quenching. ucla.eduacs.org
Methanol:Chloroform:WaterBiphasic extraction, separating polar metabolites into the aqueous phase from non-polar lipids. nih.govplos.org
Methanol:Chloroform:Ammonium Hydroxide (NH₄OH)Modified system for improved extraction efficiency of certain polar metabolites, especially in specific organisms. plos.org

Research Findings: Studies highlight that the choice of extraction solvent can significantly influence the recovery of different metabolite classes. For instance, plos.org demonstrated that solvent system modifications led to statistically significant changes in extraction efficiency for numerous metabolites, underscoring the need for optimized protocols tailored to the specific biological matrix and target analytes. Efficient extraction is crucial for ¹³C-MFA, as it ensures that the distribution of ¹³C label across isotopologues is accurately captured plos.orgnih.gov.

Following extraction, biological samples often contain a complex mixture of compounds. Fractionation techniques are employed to isolate or enrich specific metabolite classes, such as nucleosides and nucleotides, thereby reducing matrix effects and enhancing detection sensitivity for mass spectrometry.

Liquid Chromatography (LC): LC is a cornerstone for separating polar metabolites.

Reverse-Phase HPLC (RP-HPLC): While widely used, RP-HPLC can be challenging for highly polar and ionic compounds like nucleotides unless ion-pairing reagents are employed. However, these reagents can interfere with subsequent MS detection mdpi.comnih.govsigmaaldrich.comqut.edu.ausigmaaldrich.com.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is increasingly preferred for the analysis of polar and ionic metabolites, including nucleosides and nucleotides. It utilizes a polar stationary phase and a mobile phase with a high organic solvent content, offering MS-compatible separation without the need for ion-pairing reagents mdpi.comnih.govsigmaaldrich.comqut.edu.ausigmaaldrich.comresearchgate.net.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their charge, making it highly effective for nucleotides. It can be used as a standalone method or in conjunction with SPE nih.govwikipedia.org.

Solid-Phase Extraction (SPE): SPE is a versatile technique for sample cleanup, desalting, and analyte preconcentration.

Anion-Exchange SPE: This method is particularly useful for isolating negatively charged nucleotides by retaining them on a positively charged sorbent. By adjusting the mobile phase pH, uncharged nucleosides can be eluted, allowing for selective enrichment of nucleotides nih.gov.

Mixed-Mode SPE: Combining different interaction mechanisms (e.g., anion-exchange and hydrophobic) can achieve more refined separations nih.gov.

Table 2: Chromatographic Separation Techniques for Nucleosides and Nucleotides

TechniqueStationary Phase TypeMobile Phase CharacteristicsMS CompatibilitySuitability for Isotopic TracingReference(s)
RP-HPLCC18 (hydrophobic)Water/Acetonitrile with buffers or ion-pairing reagents.ModerateCan be used, but ion-pairing reagents may interfere with MS. mdpi.comnih.govsigmaaldrich.comqut.edu.ausigmaaldrich.com
HILICPolar (e.g., silica, amide)High organic solvent content, low aqueous buffer concentration.HighPreferred for polar, ionic compounds like nucleotides; MS-compatible. mdpi.comnih.govsigmaaldrich.comqut.edu.ausigmaaldrich.comresearchgate.net
IECIon-exchange resinsBuffers with varying ionic strength and pH.ModerateEffective for charged molecules; can be combined with SPE. nih.govwikipedia.org

Research Findings: HILIC has emerged as a superior technique for nucleotide analysis in metabolomics due to its compatibility with MS and ability to handle polar compounds without problematic ion-pairing reagents mdpi.comnih.govsigmaaldrich.comqut.edu.ausigmaaldrich.com. SPE, especially anion-exchange SPE, is valuable for selectively isolating nucleotides, which can be crucial for enhancing the sensitivity of detecting low-abundance isotopologues in tracing studies nih.gov.

Derivatization Strategies for Enhanced Mass Spectrometric Detection

Derivatization is a sample preparation technique used to modify analytes to improve their suitability for chromatographic separation and mass spectrometric detection. While LC-MS often requires less derivatization than GC-MS for polar compounds like adenosine, it can still enhance sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS typically requires analytes to be volatile and thermally stable. Polar metabolites, including nucleosides, often undergo derivatization to achieve this.

Silylation: This is a common method, employing reagents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). These reagents react with hydroxyl, carboxyl, and amino groups, increasing volatility and thermal stability nih.govcreative-proteomics.com.

Acylation/Esterification: Other derivatization methods, such as acylation with pentafluoropropionic anhydride (B1165640) (PFPA) or esterification, can be used for specific compound classes to improve their GC-MS detectability creative-proteomics.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): For LC-MS, derivatization is not always mandatory for polar metabolites like adenosine. However, it can be employed to improve ionization efficiency, enhance signal-to-noise ratios, or enable the detection of compounds that are otherwise poorly ionized mdpi.comnih.govmdpi.com. Derivatization of hydroxyl groups with reagents like propionic anhydride or silylating agents can be beneficial nih.gov.

Isotopic Labeling and Derivatization: Derivatization can be integrated with stable isotope labeling. For instance, using isotopically labeled derivatization reagents (e.g., D6-MTBSTFA) in GC-MS allows for differential labeling of samples, facilitating relative quantification through isotope ratio analysis researchgate.net.

Table 3: Common Derivatization Reagents for GC-MS Analysis of Polar Metabolites

Reagent NameTarget Functional GroupsTypical ApplicationEffect on AnalyteReference(s)
N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)-OH, -COOH, -NH₂, -SHPolar metabolites, amino acids, sugars, nucleosidesIncreases volatility and thermal stability nih.govcreative-proteomics.com
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)-OH, -COOH, -NH₂, -SHSimilar to MSTFA; often more hydrolytically stableIncreases volatility and thermal stability nih.govresearchgate.net
Pentafluoropropionic anhydride (PFPA)-OH, -NH₂Amino acids, peptides, pyroglutamateForms stable derivatives suitable for GC-MS detection creative-proteomics.comnih.gov

Research Findings: Silylation remains a gold standard for preparing polar metabolites for GC-MS analysis, significantly improving their chromatographic behavior and detection sensitivity nih.govcreative-proteomics.com. While LC-MS offers a more direct route for many polar compounds, strategic derivatization can still provide advantages, particularly when aiming for high sensitivity or when dealing with specific classes of metabolites mdpi.comnih.govmdpi.com. The selection of a derivatization agent must be carefully considered to ensure it does not lead to isotopic scrambling, which would compromise the accuracy of tracing studies.

Compound List:

Adenosine-3'-¹³C

Adenosine

Nucleosides

Nucleotides

Polar Metabolites

Metabolites

Amino Acids

Fatty Acids

Organic Acids

Sugars

Lipids

Glucose (¹³C-labeled)

Acetonitrile (ACN)

Methanol (MeOH)

Water (H₂O)

Formic Acid (FA)

Ammonium Hydroxide (NH₄OH)

Chloroform (CH₂Cl₂)

N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

Pentafluoropropionic anhydride (PFPA)

Tributylamine (TBA)

Triethylamine (TEA)

E. coli extract (¹³C-labeled)

Glycine-d₅

Succinic acid-d₄

Citric acid-d₄

Nonadecanoic acid (C19:0)

Perfluorocarboxylic acids

2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE)

Deuterium-labeled GSSG (d₁₂-GSSG)

Elucidation of Purine Metabolism and Nucleotide Dynamics Via Adenosine 3 13c Tracing

Investigation of De Novo Purine (B94841) Nucleotide Biosynthesis Pathways

The de novo synthesis pathway is a fundamental process that builds purine nucleotides from simpler precursor molecules. libretexts.org This energy-intensive pathway begins with phosphoribosyl pyrophosphate (PRPP) and, through a series of enzymatic steps, produces inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govyoutube.com

While adenosine itself is primarily utilized in the salvage pathway, tracing studies with labeled precursors are central to understanding de novo synthesis rates. Methodologies often employ labeled precursors like [¹³C₂, ¹⁵N]-glycine, which are incorporated into the newly formed purine ring. researchgate.net The principles of using adenosine-3'-13C in this context would involve tracking its catabolism and the potential reentry of its labeled components into the de novo pathway, although it is more directly used for salvage pathway analysis. However, by comparing the labeling patterns from different tracers, researchers can delineate the relative contributions of both de novo and salvage pathways to the total nucleotide pool. The rate of appearance of the ¹³C label in the IMP, AMP, and GMP pools after introducing a tracer provides a quantitative measure of the pathway's activity. ahajournals.org This is crucial for understanding how cells regulate this critical pathway under different physiological conditions, such as rapid proliferation or metabolic stress.

Precursor TracerLabeled IntermediateDownstream Labeled NucleotidesPathway Analyzed
[¹³C]-Glycine[¹³C]-Inosine Monophosphate (IMP)[¹³C]-AMP, [¹³C]-GMPDe Novo Synthesis
Adenosine-3'-¹³C[3'-¹³C]-Adenosine Monophosphate (AMP)[3'-¹³C]-ADP, [3'-¹³C]-ATPSalvage Pathway
[¹³C]-Hypoxanthine[¹³C]-Inosine Monophosphate (IMP)[¹³C]-AMP, [¹³C]-GMPSalvage Pathway

Table 1. Illustrative use of different ¹³C-labeled precursors to trace purine biosynthesis pathways. The specific labeled products allow for the differentiation and quantification of flux through the de novo versus salvage routes.

Analysis of Purine Salvage Pathway Fluxes and Enzyme Activities

Purine salvage pathways are essential for recycling purine bases and nucleosides generated from the breakdown of nucleic acids, thereby conserving energy. researchgate.netmdpi.com The primary salvage route for adenosine involves its direct phosphorylation to AMP by the enzyme adenosine kinase (AK). nih.gov this compound is an ideal tracer for quantifying the flux through this specific pathway.

When cells are supplied with this compound, the rate of its incorporation into the intracellular adenine (B156593) nucleotide pool serves as a direct measure of the salvage pathway's activity. By using mass spectrometry to measure the abundance of [3'-¹³C]-AMP, [3'-¹³C]-ADP, and [3'-¹³C]-ATP over time, researchers can calculate the absolute flux. This technique has revealed that the reliance on the salvage pathway can vary significantly between different cell types and metabolic states. For instance, some specialized cells or cancer cells may exhibit elevated salvage pathway activity to meet their high demand for nucleotides. researchgate.net Stable isotope analysis has demonstrated that the purine salvage pathway can be more efficient for ATP synthesis than de novo synthesis under certain conditions. researchgate.net

Cell TypeConditionSalvage Flux Rate (pmol/10⁶ cells/hr)Key Enzyme
NeuronBasal150 ± 12Adenosine Kinase
NeuronStimulated350 ± 25Adenosine Kinase
LymphocyteProliferating420 ± 30Adenosine Kinase / APRT
ErythrocyteBasal80 ± 9Adenosine Kinase

Table 2. Hypothetical flux rates through the purine salvage pathway as measured by the incorporation of adenosine-3'-¹³C under different cellular conditions. Such data illustrates the dynamic regulation of this pathway.

Characterization of Intracellular Nucleotide Pool Turnover and Interconversion Rates

The intracellular concentrations of adenine nucleotides (ATP, ADP, and AMP) are tightly regulated to maintain cellular energy homeostasis. wikipedia.org Tracing with this compound allows for the study of the dynamics of this pool, including the rates of turnover and interconversion between the different nucleotide species.

Cellular StateATP Pool Turnover Rate (t½, min)Primary ATP Generating Pathway
Quiescent (G₀)~60Oxidative Phosphorylation
Proliferating (S-phase)~25Glycolysis & Oxidative Phosphorylation
Hypoxic Stress~15Anaerobic Glycolysis
Serum-Deprived~75Oxidative Phosphorylation

Table 3. Representative turnover rates of the intracellular ATP pool in different physiological states, which can be determined using pulse-chase experiments with adenosine-3'-¹³C.

Probing the Regulatory Mechanisms of Adenosine Kinase and Adenosine Deaminase

This compound serves as a powerful substrate for detailed kinetic studies of the key enzymes that regulate adenosine levels: adenosine kinase (ADK) and adenosine deaminase (ADA).

Adenosine Kinase (ADK) is the primary enzyme responsible for clearing adenosine under normal physiological conditions by converting it to AMP. frontiersin.orgnih.gov Using this compound, the activity of ADK can be precisely measured by quantifying the rate of [3'-¹³C]-AMP formation. This allows for detailed investigation into the enzyme's regulation by substrates (like ATP) and allosteric inhibitors. nih.gov Such assays are critical for screening potential therapeutic inhibitors of ADK, which have been explored for conditions like epilepsy and inflammation. nih.gov

Adenosine Deaminase (ADA) catalyzes the irreversible deamination of adenosine to inosine. ebi.ac.ukwikipedia.org This enzyme plays a crucial role in purine metabolism and immune function. nih.gov Kinetic analysis using this compound allows for the measurement of [3'-¹³C]-inosine production, providing a direct assessment of ADA activity. nih.gov Furthermore, advanced techniques such as ¹³C NMR have been used with labeled substrates to study the structure of enzyme-bound intermediates, providing fundamental insights into the catalytic mechanism of ADA.

EnzymeSubstrateProduct MeasuredKinetic ParameterTypical Value
Adenosine Kinase (Human)Adenosine-3'-¹³C[3'-¹³C]-AMPK_m (adenosine)0.04-0.2 µM
Adenosine Kinase (Human)ATP[3'-¹³C]-AMPK_m (ATP)120-150 µM
Adenosine Deaminase (Human)Adenosine-3'-¹³C[3'-¹³C]-InosineK_m (adenosine)25-50 µM
Adenosine Deaminase (Human)Adenosine-3'-¹³C[3'-¹³C]-Inosinek_cat~240 s⁻¹

Table 4. Key kinetic parameters for ADK and ADA that can be accurately determined using adenosine-3'-¹³C as a substrate.

Understanding Nucleoside Transport and Extracellular Adenosine Dynamics

The movement of adenosine across the cell membrane is mediated by specialized nucleoside transporter proteins, primarily categorized as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.govresearchgate.net These transporters are critical for regulating the concentration of extracellular adenosine, which acts as an important signaling molecule. nih.govfrontiersin.org

By introducing this compound into the extracellular medium, researchers can directly measure the rate of its uptake into cells. This is achieved by sampling the medium over time to monitor the disappearance of the labeled substrate and analyzing the cell lysate to measure the appearance of intracellular [3'-¹³C]-adenosine and its metabolites. nih.gov This methodology allows for the characterization of different transporter subtypes, their kinetics, and their regulation. For example, it can be used to differentiate the high-affinity, sodium-dependent uptake via CNTs from the lower-affinity, bidirectional transport via ENTs. frontiersin.org Accurately measuring extracellular adenosine is challenging due to its rapid clearance, making the use of stable isotope-labeled standards like ¹³C-adenosine essential for precise quantification in biological fluids. researchgate.net

Transport SystemTransporter ExampleDriving ForceAdenosine Affinity (K_m)Studied via Adenosine-3'-¹³C Uptake
Equilibrative (ei/es)ENT1, ENT2Concentration Gradient10-200 µMYes
Concentrative (cit/cif)CNT1, CNT2Na⁺ Gradient1-10 µMYes
Plasma Membrane MonoaminePMATpH Gradient / Membrane PotentialLow (~1.4 mM)Yes

Table 5. Major nucleoside transport systems responsible for adenosine flux across the plasma membrane. Tracing with adenosine-3'-¹³C allows for the functional characterization and quantification of their respective contributions to adenosine uptake.

Interrogation of Central Carbon Metabolism and Cellular Bioenergetics Using Adenosine 3 13c

Tracing Carbon Flux from Nucleosides into Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway

The ribose moiety of adenosine (B11128) is a direct product of the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursor metabolites for nucleotide biosynthesis. When adenosine is labeled at the 3' position with Carbon-13 (adenosine-3'-13C), its ribose sugar can be traced to understand its entry and fate within glycolysis and the PPP. Studies using uniformly labeled glucose ([U-13C]-glucose) have demonstrated that ribose-5-phosphate (B1218738) (R5P), a key intermediate in the PPP, becomes labeled, leading to labeled adenosine uc.ptresearchgate.netescholarship.orgescholarship.org. This indicates that this compound would similarly label R5P, allowing researchers to track the flux through the PPP.

The carbons of ribose, particularly C-1 and C-2, are known to be preferentially utilized in the PPP d-nb.infogwdguser.degasir.de. When this compound is supplied, the 13C label at the 3' position of its ribose sugar can be followed as it enters the metabolic pool. If the ribose is further metabolized, for instance, through pathways that convert pentoses back to hexoses or intermediates that feed into glycolysis, the 3'-carbon's position can reveal specific flux patterns. For example, the conversion of ribose into glycolytic intermediates would allow the 13C label to enter pathways like the conversion of fructose-6-phosphate (B1210287) to glyceraldehyde-3-phosphate.

Illustrative Data Table 1: Expected 13C Labeling Patterns in Glycolysis and PPP Intermediates from this compound

MetaboliteExpected 13C Enrichment (Relative to this compound)Pathway Contribution
Ribose-5-phosphate (R5P)High (reflecting direct ribose source)Pentose Phosphate Pathway (PPP)
Glucose-6-phosphate (G6P)Moderate (from R5P conversion via transketolase)Glycolysis / PPP (non-oxidative branch)
Fructose-6-phosphate (F6P)Moderate (from G6P)Glycolysis / Gluconeogenesis
Glyceraldehyde-3-P (G3P)Low-Moderate (from F6P)Glycolysis
Pyruvate (B1213749)Low-Moderate (from G3P)Glycolysis

Note: The precise enrichment levels depend on flux rates, enzyme activities, and the extent of dilution from unlabeled endogenous pools. The 3'-carbon's specific fate can vary based on the metabolic context.

Mapping Anaplerotic and Cataplerotic Contributions to the Tricarboxylic Acid Cycle

The carbons derived from this compound, after entering glycolysis, can be further metabolized through pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The specific position of the 13C label can help elucidate the contribution of nucleoside metabolism to TCA cycle intermediates and anaplerotic/cataplerotic reactions. For instance, if the 3'-carbon of ribose is ultimately converted into a two-carbon unit that forms acetyl-CoA, its subsequent incorporation into succinyl-CoA or citrate (B86180) can be tracked.

Illustrative Data Table 2: Expected 13C Labeling in TCA Cycle Intermediates from this compound via Acetyl-CoA

TCA Cycle IntermediateExpected 13C Enrichment (via Acetyl-CoA)Contribution to Anaplerosis/Cataplerosis
CitrateModerate (from Acetyl-CoA + Oxaloacetate)Cataplerotic (product of Acetyl-CoA entry)
α-KetoglutarateModerate (from Citrate)Cataplerotic
Succinyl-CoAModerate (from α-Ketoglutarate)Cataplerotic
OxaloacetateLow-Moderate (from Succinate, or anaplerotic)Anaplerotic/Cataplerotic
MalateLow-Moderate (from Oxaloacetate)Cataplerotic

Note: The 3'-carbon's specific entry point and subsequent labeling pattern within the TCA cycle would depend on the precise metabolic conversions. Direct anaplerotic contributions from adenosine itself (rather than its ribose) are not typically considered.

Assessment of Mitochondrial Respiration, Oxidative Phosphorylation, and ATP Synthesis Pathways

Adenosine is a fundamental component of ATP, the primary energy currency of the cell. The recycling of adenosine to AMP, ADP, and ATP is a direct link between nucleoside metabolism and cellular bioenergetics nih.gov. By using this compound, researchers can trace the incorporation of labeled carbons into these adenine (B156593) nucleotides. This tracing can indirectly assess the efficiency of ATP synthesis pathways, including glycolysis, the TCA cycle, and oxidative phosphorylation.

Interconnections Between Nucleotide Metabolism and Glucose/Glutamine Bioenergetics

Understanding how adenosine metabolism intersects with the bioenergetic pathways fueled by primary substrates like glucose and glutamine is crucial for a holistic view of cellular metabolism. This compound can be used in conjunction with labeled glucose or glutamine to dissect these interdependencies. For example, experiments can compare the relative incorporation of labels from glucose, glutamine, and adenosine into key metabolic intermediates and ATP.

Illustrative Data Table 3: Comparative 13C Incorporation into ATP from Different Labeled Substrates

Substrate Used for LabelingLabeled this compoundLabeled [U-13C]-GlucoseLabeled [U-13C]-Glutamine
ATP (Total 13C enrichment)HighModerate (via R5P)Low (via CO2/purine (B94841) synth)
ATP (Specific 3'-carbon)HighLow (if only R5P labeled)Very Low/None

Note: This table illustrates the principle of comparative tracing. Actual enrichment would depend on substrate concentrations, cell type, and metabolic state. The 3'-carbon specifically would be traced via the ribose pool.

Compound List:

this compound

Adenosine

Glucose

Glutamine

Ribose-5-phosphate (R5P)

Glucose-6-phosphate (G6P)

Fructose-6-phosphate (F6P)

Glyceraldehyde-3-phosphate (G3P)

Pyruvate

Acetyl-CoA

Citrate

α-Ketoglutarate

Succinyl-CoA

Oxaloacetate

Malate

ATP

AMP

ADP

NAD+

FAD

NADPH

Advanced Spectroscopic and Mass Spectrometric Techniques in Conjunction with Adenosine 3 13c Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Isotopomer Analysis

NMR spectroscopy is indispensable for analyzing isotopically labeled compounds due to its ability to provide detailed structural information and quantify the distribution of isotopes within molecules. By detecting the ¹³C nucleus, researchers can directly observe the metabolic fate of the labeled adenosine (B11128).

One-Dimensional ¹³C-NMR Acquisition and Spectral Interpretation

One-dimensional (1D) ¹³C-NMR spectroscopy directly detects the ¹³C nucleus, providing signals whose chemical shifts are highly sensitive to the local electronic environment of each carbon atom. When adenosine-3'-¹³C is introduced into a biological system, the ¹³C-labeled carbon at the 3' position of the ribose sugar will exhibit a distinct signal. In a ¹³C-enriched sample, this signal will be significantly more intense than expected for natural abundance ¹³C.

The interpretation of a 1D ¹³C-NMR spectrum involves assigning specific chemical shifts to different carbon atoms within adenosine and its metabolites. For instance, the carbon atoms in the adenine (B156593) ring and the ribose sugar have characteristic chemical shifts. The presence of the ¹³C label at the 3' position of adenosine will lead to an enhanced signal at the chemical shift corresponding to this specific carbon in adenosine or its derived metabolites. If adenosine-3'-¹³C is metabolized, the ¹³C label will be incorporated into new molecules, and these molecules will show enhanced signals at the positions corresponding to the original 3' carbon. This allows for the tracking of the label's movement through various metabolic pathways nih.govnih.govfrontiersin.orgnih.govinteresjournals.orgresearchgate.netresearchgate.net.

Table 7.1.1: Representative ¹³C Chemical Shifts in Adenosine (Illustrative)

Carbon AtomChemical Shift (ppm)Typical Environment
Adenine C2~152Aromatic C-N
Adenine C4~149Aromatic C-N
Adenine C5~119Aromatic C-H
Adenine C6~156Aromatic C=N
Adenine C8~141Aromatic C-H
Ribose C1'~88Anomeric C-O
Ribose C2'~74Secondary alcohol C-O
Ribose C3' ~76 Secondary alcohol C-O
Ribose C4'~85C-O, linked to C5'
Ribose C5'~63Primary alcohol C-O

Note: These are representative chemical shifts and can vary slightly depending on the solvent and experimental conditions. The ¹³C label at the 3' position would result in an enhanced signal at approximately 76 ppm in spectra of adenosine or its derivatives.

Two-Dimensional ¹³C-NMR Techniques (e.g., HSQC, HMBC) for Positional Labeling Resolution

While 1D ¹³C-NMR can confirm the presence of the label, 2D NMR techniques are crucial for precise positional identification and resolving ambiguities in complex metabolic mixtures.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons (¹H) with directly bonded carbons (¹³C). In the context of adenosine-3'-¹³C, an HSQC spectrum would reveal correlations between the proton attached to the 3' carbon and the 3' carbon itself. This is invaluable for confirming that the ¹³C label is indeed at the 3' position, especially when analyzing metabolites where the original 3' carbon is still present and bonded to a proton nih.govnih.govcambridge.orgmagritek.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlates protons with carbons that are two or three bonds away. This technique is powerful for tracing the ¹³C label through metabolic pathways. For example, if the 3' carbon of adenosine is involved in a reaction that creates a new bond to another atom, HMBC can help establish the connectivity of the labeled carbon in the resulting metabolite, even if the directly attached proton is not observed or is part of a complex spin system nih.govcambridge.orgmagritek.commnms-platform.com. By observing correlations between protons and carbons that are separated by multiple bonds, researchers can map the flow of the ¹³C label from the 3' position of adenosine into different parts of newly synthesized molecules.

These 2D techniques provide enhanced sensitivity and spectral resolution, allowing for the unambiguous assignment of the ¹³C label to specific positions within complex molecules, thereby confirming metabolic transformations and pathway linkages nih.govcambridge.orgmagritek.commnms-platform.com.

Quantitative ¹³C-NMR for Absolute Flux Determinations

Quantitative ¹³C-NMR is a cornerstone of metabolic flux analysis (MFA). By accurately measuring the enrichment of ¹³C at specific atomic positions within metabolites, researchers can reconstruct metabolic networks and determine the rates of enzymatic reactions (fluxes) nih.govnih.govfrontiersin.orgcreative-proteomics.comresearchgate.neteurisotop.com.

When adenosine-3'-¹³C is supplied, the ¹³C label is incorporated into various downstream metabolites, such as ATP, GTP, or other purine (B94841) derivatives. The degree of ¹³C enrichment at each carbon atom of these metabolites reflects the proportion of flux passing through pathways that utilize the labeled adenosine. For instance, if the 3' carbon of adenosine is incorporated into a specific position of a metabolite, the ¹³C NMR signal intensity at that position, relative to the total signal intensity (natural abundance + labeled), directly indicates the extent of label incorporation.

By analyzing the ¹³C enrichment patterns across multiple metabolites and fitting these experimental data to a metabolic model, quantitative flux values can be calculated. This allows for a detailed understanding of how cellular resources are channeled through different pathways, how enzymes are regulated, and how metabolic networks respond to various stimuli or perturbations. The accuracy of these quantitative measurements is crucial for building reliable metabolic models and understanding cellular physiology nih.govnih.govfrontiersin.orgcreative-proteomics.comresearchgate.neteurisotop.com.

Table 7.1.3: Illustrative ¹³C Enrichment Data and Flux Calculation Principle

MetaboliteCarbon Position¹³C Enrichment (%)Natural Abundance ¹³C (%)Total ¹³C SignalCalculated Flux Contribution (Illustrative)
Adenosine3'95.01.196.1-
ATPRibose C3'85.01.186.1~88.4% (from Adenosine 3')
ATPAdenine C25.01.16.1~6.3% (from other sources)
ATPAdenine C84.01.15.1~5.2% (from other sources)

Note: This table illustrates the principle. The actual calculation of flux involves complex modeling that considers the entire metabolic network, pool sizes, and enzyme kinetics. The ¹³C enrichment at a particular position in a downstream metabolite directly reflects the flux through the pathways that incorporate the labeled precursor into that position.

Mass Spectrometry (MS) for Isotopic Profile Determination

Mass spectrometry is a highly sensitive technique for identifying and quantifying molecules based on their mass-to-charge ratio (m/z). When coupled with chromatography, MS can resolve and measure isotopically labeled compounds, providing detailed information about their abundance and distribution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopologue Profiling

GC-MS is well-suited for analyzing volatile or derivatized metabolites. When adenosine-3'-¹³C is used as a tracer, its metabolites are typically derivatized to increase their volatility and improve chromatographic separation. GC-MS then separates these derivatives and detects them based on their m/z.

The ¹³C label introduces a mass shift in the metabolite, creating a series of "isotopologues" that differ in the number of ¹³C atoms they contain. For example, if a metabolite contains a carbon atom originally from the 3' position of adenosine, it will have a mass increment corresponding to the mass difference between ¹³C and ¹²C. GC-MS can detect and quantify these different isotopologues.

Isotopologue profiling involves determining the relative abundance of each isotopologue. This distribution provides information about the number of ¹³C atoms incorporated into the metabolite and, by extension, the metabolic pathways utilized. For instance, a metabolite with a ¹³C label at a specific position derived from adenosine-3'-¹³C will exhibit a characteristic mass difference compared to its unlabeled counterpart. By analyzing the mass shifts and relative intensities of these isotopologues, researchers can infer which metabolic pathways are active and quantify the flow of carbon through them creative-proteomics.comroyalsocietypublishing.orgsci-hub.segmpc-akademie.deresearchgate.netacs.orgescholarship.orgnih.govnih.govbiorxiv.org.

Table 7.2.1: Hypothetical GC-MS Isotopologue Profile of a Derivatized Adenosine Metabolite

Metabolite DerivativeIsotopologueMass (Da)Relative Abundance (%)Derived from Adenosine-3'-¹³C?
Metabolite X (MW 200)M+02005.0No
Metabolite X (MW 200)M+120185.0Yes (one ¹³C atom)
Metabolite X (MW 200)M+22028.0Yes (two ¹³C atoms)
Metabolite X (MW 200)M+32032.0Yes (three ¹³C atoms)

Note: This table illustrates how GC-MS would detect different isotopologues. The M+1 peak (201 Da) indicates the presence of one ¹³C atom in the derivatized metabolite. The relative abundance of these peaks is crucial for flux calculations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolite Analysis

LC-MS/MS is particularly powerful for analyzing polar and non-volatile metabolites, such as nucleosides and nucleotides, which are central to adenosine metabolism. LC separates the metabolites, and MS/MS provides highly specific detection and structural confirmation.

When adenosine-3'-¹³C is supplied, LC-MS/MS can track its transformation into various downstream products, including adenosine triphosphate (ATP), cyclic AMP (cAMP), and other purine derivatives. The technique measures the m/z of the intact metabolites and their fragments. The ¹³C label at the 3' position will alter the mass of the parent molecule and its fragments, allowing for the identification of labeled species.

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (the intact metabolite) and fragmenting it. The resulting fragment ions are then analyzed. By comparing the mass shifts in fragment ions of labeled versus unlabeled metabolites, researchers can confirm the location of the ¹³C label and quantify its incorporation. LC-MS/MS is highly sensitive and specific, enabling the analysis of complex biological samples and providing precise isotopic profiles of polar metabolites involved in adenosine metabolism sci-hub.seacs.orgnih.govbiorxiv.orgmdpi.comfrontiersin.orgmdpi.commdpi.comacs.orgoup.com.

Table 7.2.2: Hypothetical LC-MS/MS Isotopologue Profile of Adenosine

MetabolitePrecursor Ion (m/z)Fragment Ion (m/z)IsotopologueRelative Abundance (%)Derived from Adenosine-3'-¹³C?
Adenosine268.1 (M+H)136.1 (Adenine)M+010.0No
Adenosine269.1 (M+H)137.1 (Adenine)M+180.0Yes (one ¹³C atom in adenine)
Adenosine270.1 (M+H)138.1 (Adenine)M+28.0Yes (two ¹³C atoms in adenine)
Adenosine271.1 (M+H)139.1 (Adenine)M+32.0Yes (three ¹³C atoms in adenine)

Note: This table illustrates how LC-MS/MS could detect isotopologues of adenosine. If the ¹³C label were at the 3' position of the ribose, the precursor ion's mass would increase, and fragments containing the 3' carbon would also show a mass shift. The specific fragment ions would depend on the fragmentation pattern.

High-Resolution Mass Spectrometry for Precise Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the precise determination of isotopic patterns in labeled compounds like adenosine-3'-13C shimadzu.comucdavis.eduembopress.org. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, offer exceptional mass accuracy and resolving power, enabling the differentiation of molecules that differ by only a few mass units, including those arising from the presence of stable isotopes ucdavis.eduembopress.org.

When this compound is analyzed, HRMS can accurately measure the mass-to-charge ratio (m/z) of the intact molecule and its fragments, revealing the specific incorporation pattern of the 13C isotope. This capability is critical for:

Isotopic Enrichment Determination: HRMS allows for the precise quantification of the percentage of molecules containing the 13C label, distinguishing it from naturally occurring isotopes shimadzu.com13cflux.net.

Isotopomer Identification: By resolving subtle mass differences, HRMS can identify and quantify various isotopomers – molecules with the same chemical formula but different isotopic compositions – which is essential for tracing metabolic pathways shimadzu.commit.edud-nb.infonih.gov.

Elemental Composition Confirmation: The high mass accuracy provided by HRMS aids in determining the elemental composition of detected ions, thereby confirming the identity of the labeled compound and its fragments ucdavis.edu.

The analysis typically involves comparing the measured isotopic distribution of the labeled sample against theoretical distributions or against a control sample with natural isotopic abundance. Techniques like Extracted Ion Chromatograms (EICs) are used to isolate and quantify specific isotopic species 13cflux.netd-nb.info. The ability of HRMS to resolve isotopic peaks, even in complex biological matrices, makes it a cornerstone for quantitative metabolomics and metabolic flux studies embopress.orgd-nb.infoplos.org.

Computational Modeling and Metabolic Flux Analysis (MFA) Algorithms

Metabolic Flux Analysis (MFA) leverages isotopic labeling to quantify the rates of metabolic reactions within a biological system. By feeding cells with labeled substrates like this compound, researchers can trace the flow of carbon atoms through metabolic networks and infer the activity of various pathways d-nb.infomdpi.comsci-hub.senih.govwikipedia.orgutah.educreative-proteomics.com.

Steady-State and Non-Steady-State Metabolic Flux Modeling

MFA approaches can be broadly categorized into steady-state and non-steady-state methods.

Non-Steady-State MFA (Isotopically Non-Stationary MFA - INST-MFA): This more advanced method accounts for changes in metabolite concentrations and labeling patterns over time, making it suitable for systems with slow turnover rates or for studying dynamic metabolic processes nih.govsci-hub.senih.govfrontiersin.orgnrel.gov. INST-MFA provides a more comprehensive understanding by capturing transient metabolic states.

The use of 13C-labeled compounds, including nucleosides like adenosine, is central to both modeling paradigms, allowing for the quantitative tracking of metabolic transformations d-nb.infomdpi.comsci-hub.secreative-proteomics.comresearchgate.net.

Isotopomer Distribution Analysis and Bayesian Inference for Flux Estimation

The interpretation of mass spectrometry data from 13C-labeling experiments relies heavily on isotopomer distribution analysis . This involves quantifying the relative abundance of different isotopomers – molecules that differ in the isotopic composition of their atoms shimadzu.comd-nb.inforesearchgate.netnih.govnih.gov. These distributions are directly influenced by the metabolic fluxes within the cell.

Isotopomer Distribution Analysis: Researchers measure the mass isotopomer distribution vectors (MDVs) of key metabolites. These vectors represent the fractional enrichment of each isotopomer, providing a fingerprint of how the 13C label has propagated through the metabolic network d-nb.inforesearchgate.netnih.govnih.gov.

Flux Estimation: Mathematical models, often based on mass balances and reaction stoichiometry, are used to simulate how different flux distributions would result in specific isotopomer patterns. By fitting these simulated patterns to the experimentally measured isotopomer distributions, metabolic fluxes can be estimated nih.govmdpi.comsci-hub.senih.govwikipedia.orgutah.educreative-proteomics.com.

Software Platforms and Tools for 13C-MFA and Network Reconstruction

The complexity of MFA necessitates specialized software tools for metabolic network reconstruction, data processing, simulation, and flux estimation. Several platforms have been developed to facilitate these tasks:

WUFlux: An open-source, user-friendly platform for steady-state 13C-MFA in MATLAB, offering metabolic network templates and graphical interfaces github.io.

OpenMebius: Software developed for isotopically non-stationary 13C-based MFA shimadzu.com.

METRAN: A software based on the Elementary Metabolite Units (EMU) framework for 13C-MFA, tracer experiment design, and statistical analysis mit.edu.

13CFLUX2: A high-performance software suite for detailed quantification of intracellular steady-state fluxes, offering a command-line interface and visualization tools ucdavis.edu13cflux.netnih.govoup.com.

INCA (Isotopomer Network Compartmental Analysis): A publicly available software package capable of both steady-state and isotopically non-stationary MFA, providing a framework for comprehensive analysis nih.govoup.comnih.gov.

FiatFlux / SUMOFLUX: Tools for targeted 13C metabolic flux ratio analysis ucdavis.edu.

BayFlux / Bamfa: Bayesian methods for quantifying metabolic fluxes and their uncertainties at the genome scale plos.orgoup.com.

LS-MIDA (Least Square Mass Isotopomer Analyzer): An open-source software for processing mass spectrometry data to obtain isotopomer enrichments nih.gov.

FreeFlux: An open-source Python package for fast and reliable fluxomic phenotyping at both isotopic steady state and transient states nrel.gov.

These tools simplify the complex workflow of 13C-MFA, enabling researchers to build metabolic models, process experimental data, and derive quantitative insights into cellular metabolism.

Data Tables

While specific experimental data for this compound in MFA is not directly presented in the search results, the following conceptual table illustrates the type of data generated and analyzed during isotopomer distribution analysis, a critical step in 13C-MFA. This table represents the hypothetical mass isotopomer distribution of a simple 3-carbon metabolite (e.g., a fragment of adenosine's ribose moiety) after labeling with a 13C-enriched substrate.

Table 1: Hypothetical Mass Isotopomer Distribution of a 3-Carbon Metabolite Fragment

Mass Isotopomer (M+x)Number of 13C AtomsRelative Abundance (%)Calculated from MS Data
M+005.0[Snippet 6, 10, 17]
M+1135.0[Snippet 6, 10, 17]
M+2245.0[Snippet 6, 10, 17]
M+3315.0[Snippet 6, 10, 17]
Total 100.0

Note: This table represents a conceptual illustration of the data obtained from mass spectrometry analysis in 13C-MFA. The actual values would be determined experimentally and are crucial inputs for computational flux analysis.

Contextual Applications of Adenosine 3 13c Tracing in Biological Research Models

Studies on Metabolic Reprogramming in Cell Proliferation and Differentiation

Cell proliferation and differentiation are tightly regulated processes that are heavily dependent on cellular metabolism. Adenosine (B11128) and its derivatives, such as ATP, are central to cellular energy and signaling, influencing these developmental pathways. By utilizing adenosine-3'-13C, researchers can trace the flow of carbon atoms from adenosine into newly synthesized biomolecules or intermediates that are critical for cell growth and differentiation.

For instance, studies might investigate how cells undergoing rapid proliferation alter their adenosine metabolism to meet increased demands for nucleotides or energy. Labeling with this compound can reveal whether the ribose moiety of adenosine is preferentially channeled into specific biosynthetic pathways, such as pentose (B10789219) phosphate (B84403) pathway intermediates required for nucleotide synthesis, or if it contributes to energy production through glycolysis and the TCA cycle. Similarly, during differentiation, changes in adenosine signaling or metabolism can be monitored. For example, if this compound incorporation into specific signaling molecules or metabolic intermediates increases or decreases during differentiation, it can highlight the role of adenosine metabolism in this process.

Table 8.1.1: Hypothetical ¹³C Incorporation Patterns of Adenosine Derivatives in Proliferating vs. Differentiating Cells

Metabolite/PathwayCondition: Rapid ProliferationCondition: Cell DifferentiationDescription of ¹³C Enrichment (Relative to Baseline)
AdenosineHighModerateBaseline tracer incorporation.
ATPVery HighModerateIndicates active ATP synthesis and turnover.
Ribose-5-phosphate (B1218738)HighModerateSuggests active pentose phosphate pathway flux.
Purine (B94841) RingModerateLowMay indicate reduced de novo purine synthesis.
Glycolytic Intermediates (e.g., Fructose-1,6-bisphosphate)HighModerateShows channeling of adenosine's ribose into glycolysis.
TCA Cycle Intermediates (e.g., Citrate)ModerateLowIndicates contribution to energy metabolism.

Note: This table presents hypothetical ¹³C enrichment patterns based on the principle of tracing this compound. Actual experimental data would involve mass spectrometry analysis to quantify the ¹³C enrichment in specific metabolites.

Investigation of Metabolic Adaptations Under Stress Conditions (e.g., hypoxia, nutrient limitation)

Cellular responses to stress, such as hypoxia (low oxygen) or nutrient deprivation, often involve significant metabolic reprogramming to maintain viability and function. Adenosine is known to accumulate extracellularly under hypoxic conditions nih.govmdpi.comwikipedia.orgfrontiersin.orgnih.govbmj.comnih.gov, acting as a signaling molecule that can modulate inflammatory and immune responses, and influence cellular metabolism.

Using this compound allows researchers to track how cells reallocate resources and alter metabolic fluxes when faced with these stressors. For instance, under hypoxia, cells may increase glycolysis to compensate for reduced oxidative phosphorylation. Tracing this compound can reveal whether the labeled ribose moiety is preferentially shunted into glycolysis or other pathways that support survival under low oxygen, such as the pentose phosphate pathway for NADPH production. Studies have shown that ¹³C-labeled glucose can lead to ¹³C-labeled adenosine, indicating the ribose portion of adenosine is synthesized from glucose via the pentose phosphate pathway nih.govbiorxiv.orgbiorxiv.org. This principle can be applied to study how hypoxia affects the flux through this pathway, and consequently, the labeling patterns of adenosine.

Nutrient limitation can also trigger adaptive metabolic changes, such as increased reliance on endogenous stores or alternative fuel sources. This compound can help dissect these adaptations by revealing how the labeled compound is processed when external nutrient supply is restricted. For example, it could show if cells increase salvage pathways for adenosine or its precursors, or if the metabolism of adenosine itself is altered to provide essential carbon skeletons.

Table 8.2.1: ¹³C Labeling Dynamics of Adenosine in Response to Hypoxia

Metabolite/PathwayCondition: NormoxiaCondition: HypoxiaChange in ¹³C Enrichment (from Normoxia to Hypoxia)
AdenosineModerateHighIncreased
ATPHighModerateDecreased
AMPModerateHighIncreased
Glycolysis FluxBaselineIncreasedHigher ¹³C incorporation into glycolytic intermediates
Pentose Phosphate Pathway FluxBaselineIncreasedHigher ¹³C incorporation into R5P and downstream metabolites

Note: This table illustrates potential changes in ¹³C enrichment of adenosine and its metabolites under hypoxic stress, based on known adenosine accumulation and metabolic shifts. 'High' and 'Moderate' refer to relative levels of ¹³C enrichment.

Contributions to Understanding Metabolic Dysfunction in Preclinical Disease Models

Metabolic dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Adenosine signaling and metabolism are implicated in the pathogenesis of these conditions. For example, elevated extracellular adenosine in the tumor microenvironment can promote immune suppression and tumor growth mdpi.combmj.comnih.govmdpi.com. In neurodegenerative diseases, altered purine metabolism, including adenosine, has been observed frontiersin.orgfrontiersin.orgelsevier.es.

By tracing this compound in preclinical disease models, researchers can identify specific metabolic alterations. In cancer models, this tracer could reveal how tumor cells reprogram adenosine metabolism to support rapid proliferation, evade immune surveillance, or adapt to the hypoxic tumor microenvironment. For instance, increased labeling of adenosine or its metabolites in tumor cells compared to normal cells could indicate enhanced salvage pathways or altered de novo synthesis.

In neurodegenerative disease models, such as Parkinson's or Alzheimer's disease, tracing this compound might help elucidate the role of adenosine in neuronal function, glial cell activation, or inflammatory processes. It could reveal whether specific neuronal populations exhibit altered adenosine uptake or metabolism, or how adenosine signaling contributes to disease progression. For example, studies investigating the role of adenosine receptors in neuroinflammation could benefit from tracing the cellular uptake and metabolic fate of labeled adenosine.

Table 8.3.1: Differential ¹³C Labeling of Adenosine Metabolism in Cancer vs. Normal Cells

Metabolite/PathwayNormal CellsCancer CellsObserved DifferencePotential Implication
Adenosine PoolBaselineElevatedIncreasedIncreased de novo synthesis or salvage.
ATPHighModerateDecreasedIncreased ATP turnover for rapid growth.
AMPModerateHighIncreasedReflects increased AMP production or reduced further metabolism.
Purine Ring SynthesisBaselineIncreasedHigher ¹³C incorporationEnhanced de novo purine biosynthesis.
Pentose Phosphate PathwayBaselineIncreasedHigher ¹³C incorporationSupports nucleotide synthesis for proliferation.

Note: This table hypothesizes differences in ¹³C labeling patterns of adenosine metabolism between normal and cancer cells, reflecting known metabolic reprogramming in tumors.

Mechanistic Pharmacometabolomics: Elucidating Drug Action on Metabolic Pathways

Pharmacometabolomics integrates metabolomics with pharmacokinetic studies to understand how drugs affect cellular metabolism and how metabolic profiles predict drug response researchgate.netmdpi.comfrontiersin.org. This compound is an ideal tool for such investigations, allowing researchers to directly track the impact of a drug on adenosine metabolism.

When a drug is administered, its interaction with cellular targets can alter metabolic fluxes. By administering this compound alongside a drug, researchers can observe how the drug treatment affects the incorporation, turnover, and conversion of the labeled adenosine. For example, if a drug targets an enzyme involved in purine biosynthesis or adenosine degradation, the ¹³C labeling patterns of adenosine and its downstream metabolites will change accordingly. This can help identify the specific metabolic pathways modulated by the drug, elucidate its mechanism of action, and potentially uncover biomarkers for drug efficacy or toxicity.

For instance, if a drug is designed to modulate adenosine receptor signaling, tracing this compound can reveal whether the drug alters adenosine uptake, intracellular metabolism, or the pool sizes of key adenosine metabolites like AMP or ATP. This provides a direct link between drug administration and metabolic changes, offering a mechanistic understanding of the drug's effects.

Table 8.4.1: Impact of a Hypothetical Drug on this compound Metabolism

Metabolite/PathwayPre-Drug TreatmentPost-Drug TreatmentChange in ¹³C EnrichmentPotential Mechanism of Drug Action
AdenosineModerateModerateNo significant changeDrug does not directly affect adenosine levels.
ATPHighLowDecreasedDrug increases ATP hydrolysis or reduces synthesis.
AMPModerateHighIncreasedDrug inhibits AMP metabolism or increases its production.
Adenosine Kinase ActivityBaselineInhibitedLower ¹³C incorporation into downstream metabolitesDrug inhibits adenosine kinase.
Purine Salvage PathwayBaselineEnhancedHigher ¹³C incorporation into purine ringDrug promotes purine salvage.

Note: This table illustrates how drug administration could alter the ¹³C labeling patterns of adenosine metabolites, providing insights into the drug's mechanism of action.

Compound List

Adenosine

this compound

Adenosine-1'-13C

Adenosine triphosphate (ATP)

Adenosine diphosphate (B83284) (ADP)

Adenosine monophosphate (AMP)

Ribose-5-phosphate (R5P)

[U-13C]-glucose

[U-13C]-glutamine

Limitations and Future Perspectives in Adenosine 3 13c Research

Methodological Challenges in Tracer Delivery and Isotopic Dilution

A primary hurdle in studies utilizing adenosine-3'-13C lies in the efficient and targeted delivery of the tracer to the cells or tissues of interest, particularly in in vivo models. Systemic administration can lead to rapid metabolism and clearance, diluting the labeled pool before it reaches the target site. This necessitates sophisticated delivery strategies to ensure adequate enrichment for detection and analysis.

Furthermore, the phenomenon of isotopic dilution presents a significant challenge. The introduced this compound mixes with the endogenous, unlabeled adenosine (B11128) pool, leading to a decrease in the isotopic enrichment of the tracer. Accurately quantifying this dilution is critical for precise metabolic flux analysis but can be complicated by the dynamic nature of adenosine metabolism and the compartmentalization of adenosine pools within the cell.

ChallengeDescriptionPotential Mitigation Strategies
Tracer Delivery Inefficient delivery to target cells or tissues, especially in vivo, leading to low enrichment.Development of targeted delivery systems (e.g., nanoparticle encapsulation), localized administration techniques.
Isotopic Dilution Mixing of the labeled tracer with endogenous unlabeled adenosine, reducing signal intensity.Advanced analytical techniques to precisely measure isotopic enrichment, computational models to correct for dilution effects.
Rapid Metabolism Fast turnover of adenosine can limit the time window for effective tracing.Use of metabolic inhibitors to slow specific pathways, time-course experiments to capture dynamic changes.

Constraints in Computational Modeling and Data Interpretation

The analysis of data generated from this compound tracing experiments relies heavily on computational models to translate raw mass spectrometry or NMR data into meaningful metabolic fluxes. A significant constraint is the complexity of these models, which must account for numerous interconnected metabolic pathways involving adenosine. The position-specific label at the 3'-carbon of the ribose moiety adds another layer of complexity, requiring sophisticated algorithms to track the fate of this specific carbon atom through various enzymatic reactions. nih.govrsc.org

Interpreting the resulting mass isotopomer distributions (MIDs) can also be challenging. The incorporation of the 13C label into downstream metabolites generates a complex pattern of isotopologues. nih.govnih.gov Distinguishing between different metabolic routes that may lead to similar labeling patterns requires careful experimental design and advanced data analysis techniques. nih.govnih.gov Correcting for the natural abundance of 13C and other isotopes is also a critical step to ensure the accuracy of the final flux calculations. nih.gov

ConstraintDescriptionFuture Directions
Model Complexity Developing accurate and comprehensive models of adenosine metabolism that incorporate positional isotope data is computationally intensive.Development of more sophisticated and automated modeling software, integration of machine learning algorithms.
Data Interpretation Deconvoluting complex mass isotopomer distributions to identify active metabolic pathways can be ambiguous.Advanced algorithms for positional isotopomer analysis, integration of tandem mass spectrometry (MS/MS) data for structural elucidation.
Correction for Natural Abundance Inaccurate correction for naturally occurring isotopes can lead to errors in flux calculations.Improved correction algorithms and the use of high-resolution mass spectrometry to minimize measurement errors.

Emerging Technologies and Multi-Omics Integration with Isotopic Tracing

The future of this compound research is poised for significant advancement through the integration of emerging technologies. Single-cell analysis, for instance, holds the promise of dissecting metabolic heterogeneity within a population of cells. Combining this compound tracing with single-cell mass spectrometry or other sensitive analytical techniques could reveal how different cells within a tissue utilize adenosine, providing unprecedented spatial and temporal resolution.

Furthermore, the integration of isotopic tracing data with other "omics" datasets, such as proteomics and metabolomics, offers a more holistic understanding of cellular function. rsc.orgnih.govmdpi.comnih.gov By correlating changes in metabolic fluxes, as determined by this compound tracing, with alterations in protein expression and metabolite levels, researchers can build more comprehensive models of cellular regulation. This multi-omics approach is crucial for understanding how cells adapt their metabolism in response to various stimuli or in disease states. rsc.orgnih.govmdpi.comnih.gov

Emerging TechnologyPotential Impact on this compound Research
Single-Cell Analysis Elucidation of metabolic heterogeneity in adenosine utilization at the individual cell level.
Advanced Mass Spectrometry Improved sensitivity and resolution for detecting and quantifying labeled metabolites, enabling the analysis of low-abundance species.
Multi-Omics Integration A systems-level understanding of how adenosine metabolism is regulated and integrated with other cellular processes.

Potential for Advancing Mechanistic Understanding of Complex Biological Systems

Despite the challenges, the continued development and application of this compound tracing hold immense potential for advancing our mechanistic understanding of complex biological systems. By precisely tracking the flow of the 3'-carbon of adenosine, researchers can gain detailed insights into the activities of key metabolic pathways, such as the purine (B94841) salvage pathway. researchgate.netresearchgate.netnih.govmdpi.com

This knowledge is critical for understanding the pathophysiology of numerous diseases where adenosine metabolism is dysregulated, including cancer, cardiovascular diseases, and neurological disorders. Future research using this compound is expected to uncover novel regulatory mechanisms and identify new therapeutic targets. The ability to quantify pathway-specific fluxes in response to genetic or pharmacological perturbations will be invaluable for drug discovery and development. As methodological and computational hurdles are overcome, this compound will undoubtedly become an even more indispensable tool in the arsenal of metabolic researchers.

Q & A

Q. How should researchers design multi-omics studies integrating 13C metabolomics with proteomics or transcriptomics data?

  • Methodological Answer : Align sampling timepoints across omics layers and use correlation networks to link enzyme expression (proteomics) with flux data. For example, co-regulation of GART (purine biosynthesis) and FTCD (folate metabolism) can be tested via RNA-seq and 13C flux coupling analysis .

Troubleshooting

Q. Why might this compound fail to incorporate into target pathways, and how can this be addressed?

  • Methodological Answer : Poor incorporation may stem from competing salvage pathways or isotopic dilution by unlabeled precursors. Mitigate by inhibiting salvage enzymes (e.g., with immucillin-H) or using auxotrophic cell lines lacking de novo synthesis capabilities .

Q. How can researchers distinguish between isotopic scrambling and genuine metabolic activity in this compound studies?

  • Methodological Answer : Perform control experiments with uniformly 13C-labeled glucose to trace cross-talk between central carbon and nucleotide metabolism. Scrambling artifacts (e.g., 13C transfer to unrelated pathways) are identified via MID outliers and excluded via model constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.